molecular formula C11H22N2 B12590936 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole CAS No. 650600-27-4

3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole

Cat. No.: B12590936
CAS No.: 650600-27-4
M. Wt: 182.31 g/mol
InChI Key: MBALIKPGADWZNA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate hydrazines and diketones, cyclization can be induced under acidic or basic conditions to form the pyrazole ring.

    Condensation Reactions: Using substituted hydrazines and α,β-unsaturated carbonyl compounds, condensation reactions can yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing large-scale reactors where the reactants are mixed and allowed to react under controlled conditions.

    Continuous Processes: Employing flow reactors where reactants are continuously fed, and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or isopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the isopropyl groups, leading to different chemical properties.

    1,2-Di(propan-2-yl)pyrazole: Lacks the methyl groups, affecting its reactivity and applications.

Uniqueness

3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is unique due to the presence of both methyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

650600-27-4

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3,5-dimethyl-1,2-di(propan-2-yl)-3H-pyrazole

InChI

InChI=1S/C11H22N2/c1-8(2)12-10(5)7-11(6)13(12)9(3)4/h7-10H,1-6H3

InChI Key

MBALIKPGADWZNA-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(N(N1C(C)C)C(C)C)C

Origin of Product

United States

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